

# **Application Notes and Protocols: Utilizing Organoids to Model Infectious Diseases**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Organoid technology has revolutionized the study of infectious diseases by providing physiologically relevant, three-dimensional (3D) in vitro models that closely mimic the complexity of human organs.[1][2][3] Derived from pluripotent or adult stem cells, organoids self-organize into structures that recapitulate the cellular diversity and architecture of their organ of origin, offering an unparalleled platform to investigate host-path**ogen** interactions, screen antiviral and antimicrobial compounds, and dissect disease path**ogen**esis.[4][5][6] This document provides detailed application notes and protocols for utilizing organoids to model a range of viral, bacterial, and parasitic infections.

# Advantages of Organoid Models in Infectious Disease Research

Compared to traditional 2D cell cultures and animal models, organoids offer several key advantages:

 Physiological Relevance: Organoids exhibit a multicellular complexity and spatial organization that mirrors native human tissue, providing a more accurate environment for studying infectious processes.[2][3]



- Human-Specific Models: Patient-derived organoids allow for the investigation of diseases in a genetically relevant context, paving the way for personalized medicine.
- Amenable to Genetic Manipulation: The ease of genetic modification in organoids, using techniques like CRISPR/Cas9, facilitates the study of specific host factors and signaling pathways involved in infection.[5]
- Reduced Reliance on Animal Models: Organoids provide a powerful alternative to animal studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).
- High-Throughput Screening: Organoid cultures can be scaled for high-throughput screening of antiviral and antimicrobial drug candidates.[7][8]

## **Applications in Modeling Infectious Diseases**

Organoid models have been successfully employed to study a wide array of path**ogen**s across different organ systems.

### **Viral Infections**

Organoids have been instrumental in modeling infections for numerous viruses, including respiratory, enteric, and neurotropic viruses.

- Respiratory Viruses: Lung organoids have been pivotal in understanding the pathogenesis of SARS-CoV-2, influenza virus, and respiratory syncytial virus (RSV).[4][5][9] These models have been used to identify viral entry factors, characterize the host immune response, and screen for effective antiviral therapies.[9][10]
- Enteric Viruses: Intestinal organoids have enabled the first-ever in vitro cultivation of human noroviruses, a major breakthrough in the study of this common cause of gastroenteritis.[4][5] They are also used to model rotavirus and enterovirus infections.[5]
- Neurotropic Viruses: Brain organoids have provided critical insights into the mechanisms of Zika virus-induced microcephaly by demonstrating the virus's tropism for neural progenitor cells.[1][5][9][11]

### **Bacterial Infections**



Organoid models are increasingly used to study the interactions between bacterial path**ogen**s and the host epithelium.

- Helicobacter pylori: Gastric organoids have been used to investigate the inflammatory responses and epithelial damage caused by H. pylori, a bacterium linked to gastritis and gastric cancer.[3][12]
- Salmonella and E. coli: Intestinal organoids have been used to model infections with enteric
  bacteria like Salmonella Typhimurium and Shiga toxin-producing E. coli.[13][14] These
  models allow for the study of bacterial invasion, replication, and the host's innate immune
  responses.[13][14]

### **Parasitic Infections**

The use of organoids in parasitology is an emerging field with great potential.

- Cryptosporidium parvum: Intestinal and lung organoids have been shown to support the entire life cycle of this protozoan parasite, facilitating the study of host-parasite interactions and the identification of new therapeutic targets.[15]
- Toxoplasma gondii: Small intestinal organoids from various species have been successfully infected with Toxoplasma gondii.[16]

### **Quantitative Data Summary**

The following tables summarize key quantitative data from various organoid-based infectious disease models, providing a comparative overview of infection parameters and host responses.

Table 1: Viral Infection Models in Organoids



| Pathogen   | Organoid Type        | Key Quantitative<br>Readouts                                                  | Reference Findings                                                                                                                                                                  |
|------------|----------------------|-------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| SARS-CoV-2 | Lung Organoids       | Viral Titer (PFU/mL),<br>Viral RNA<br>(copies/mL), Cytokine<br>Levels (pg/mL) | Peak viral titers of<br>10^6 - 10^7 PFU/mL<br>at 48-72 hours post-<br>infection. Significant<br>upregulation of pro-<br>inflammatory<br>cytokines such as IL-6<br>and TNF-α.[4][17] |
| Zika Virus | Brain Organoids      | Percentage of Infected Cells, Apoptosis Rate, Organoid Size Reduction         | Increased apoptosis in infected neural progenitor cells. Significant reduction in organoid size and growth over a 6-day infection period.[9]                                        |
| Norovirus  | Intestinal Organoids | Viral RNA<br>(copies/well), Fold<br>Increase in Viral<br>Genome               | Strain-specific replication kinetics, with some strains showing a >100-fold increase in viral RNA within 48 hours.[18] [19]                                                         |

Table 2: Bacterial Infection Models in Organoids



| Pathogen                      | Organoid Type        | Key Quantitative<br>Readouts                                  | Reference Findings                                                                                                                                    |
|-------------------------------|----------------------|---------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Helicobacter pylori           | Gastric Organoids    | IL-8 Secretion<br>(pg/mL), MUC2<br>Expression                 | Significant increase in IL-8 secretion in response to infection. Upregulation of the intestinal metaplasia marker MUC2.[3]                            |
| Salmonella<br>Typhimurium     | Intestinal Organoids | Colony Forming Units (CFU)/organoid, Cytokine Gene Expression | Rapid bacterial replication within the organoid lumen, reaching >10^5 CFU/organoid within 24 hours. Upregulation of pro- inflammatory cytokine genes. |
| Escherichia coli<br>(O157:H7) | Intestinal Organoids | CFU/organoid,<br>Epithelial Barrier<br>Disruption             | Replication to high numbers within the lumen and subsequent disruption of the epithelial barrier.[13]                                                 |

Table 3: Drug Screening in Infected Organoid Models



| Pathogen   | Organoid Type           | Drug Tested                          | Key<br>Quantitative<br>Readout        | Reference<br>Finding                                                                                     |
|------------|-------------------------|--------------------------------------|---------------------------------------|----------------------------------------------------------------------------------------------------------|
| SARS-CoV-2 | Lung Organoids          | Remdesivir                           | IC50 (μM)                             | Effective inhibition of viral replication with a low micromolar IC50 value.[10]                          |
| Zika Virus | Brain Organoids         | 25-<br>hydroxycholester<br>ol (25HC) | Reduction in<br>Viral RNA             | Significant<br>decrease in ZIKV<br>mRNA levels in<br>treated<br>organoids.[20]                           |
| Norovirus  | Intestinal<br>Organoids | Ruxolitinib<br>(JAK1/2 inhibitor)    | Fold Increase in<br>Viral Replication | Enhanced norovirus replication, indicating a role for the JAK/STAT pathway in restricting infection.[21] |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments involving the use of organoids to model infectious diseases.

## Protocol 1: Generation and Culture of Human Lung Organoids

This protocol describes the generation of human lung organoids from adult stem cells, suitable for modeling respiratory viral infections.

Materials:



- Human lung tissue
- Digestion medium (e.g., Collagenase/Dispase)
- Matrigel®
- Lung organoid expansion medium
- 24-well plates

#### Procedure:

- Tissue Digestion: Mince the lung tissue and digest with an appropriate enzyme cocktail to obtain a single-cell suspension.
- Cell Seeding: Resuspend the cell pellet in Matrigel® and seed droplets into a 24-well plate.
- Polymerization: Incubate the plate at 37°C for 20 minutes to allow the Matrigel® to polymerize.
- Culture: Overlay the Matrigel® domes with lung organoid expansion medium.
- Maintenance: Change the medium every 2-3 days. Passage the organoids every 7-10 days by disrupting the Matrigel®, dissociating the organoids, and reseeding.

## Protocol 2: Infection of Lung Organoids with SARS-CoV-

This protocol details the infection of established lung organoids with SARS-CoV-2. Note: This protocol must be performed in a Biosafety Level 3 (BSL-3) facility.

#### Materials:

- Mature lung organoids
- SARS-CoV-2 viral stock
- Infection medium (serum-free)



PBS

#### Procedure:

- Organoid Preparation: Culture mature lung organoids in a 24-well plate.
- Inoculation: Remove the culture medium and inoculate the organoids with SARS-CoV-2 at a desired multiplicity of infection (MOI) in a small volume of infection medium.
- Incubation: Incubate for 1-2 hours at 37°C to allow for viral entry.
- Washing: Gently wash the organoids with PBS to remove the inoculum.
- Culture: Add fresh culture medium and incubate at 37°C.
- Analysis: Collect supernatants and/or organoids at various time points post-infection for analysis (e.g., viral titration, RNA extraction for RT-qPCR, immunofluorescence).[4][22]

## Protocol 3: Microinjection of Bacteria into Intestinal Organoids

This protocol describes the microinjection of bacteria into the lumen of intestinal organoids to mimic natural infection routes.

#### Materials:

- Mature intestinal organoids
- Bacterial culture (e.g., Salmonella Typhimurium)
- Microinjection system (e.g., Eppendorf FemtoJet)
- Glass bottom dishes

#### Procedure:

 Organoid Plating: Plate mature intestinal organoids in Matrigel® on a glass bottom dish suitable for microinjection.



- Bacterial Preparation: Prepare a suspension of bacteria at a known concentration.
- Microinjection: Using a microinjector, carefully inject a small volume of the bacterial suspension into the lumen of individual organoids.[15]
- Incubation: Incubate the injected organoids at 37°C.
- Analysis: At desired time points, organoids can be harvested for CFU enumeration, fixed for imaging, or lysed for molecular analysis.[13][15]

## **Visualization of Signaling Pathways and Workflows**

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to organoid-based infectious disease modeling.

## Signaling Pathway: Interferon-Induced JAK/STAT Signaling in Norovirus Infection

// Nodes Norovirus [label="Norovirus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dsRNA [label="dsRNA", fillcolor="#FBBC05", fontcolor="#202124"]; PRR [label="Pattern Recognition\nReceptors (PRRs)", fillcolor="#FBBC05", fontcolor="#202124"]; IFN [label="Interferons (IFNs)", fillcolor="#FBBC05", fontcolor="#202124"]; IFNR [label="IFN Receptor (IFNR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK1 [label="JAK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TYK2 [label="TYK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT1 [label="STAT1", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT2 [label="STAT2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ISGF3 [label="ISGF3 Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; ISRE [label="Interferon-Stimulated\nResponse Element (ISRE)", fillcolor="#F1F3F4", fontcolor="#202124"]; ISG [label="Interferon-Stimulated\nGenes (ISGs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antiviral [label="Antiviral State\n(Inhibition of Viral Replication)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Norovirus -> dsRNA [label="Replication", fontcolor="#5F6368"]; dsRNA -> PRR [label="Sensed by", fontcolor="#5F6368"]; PRR -> IFN [label="Induces production of", fontcolor="#5F6368"]; IFN -> IFNR [label="Binds to", fontcolor="#5F6368"]; IFNR -> JAK1 [label="Activates", fontcolor="#5F6368"]; IFNR -> TYK2 [label="Activates",



fontcolor="#5F6368"]; JAK1 -> STAT1 [label="Phosphorylates", fontcolor="#5F6368"]; TYK2 -> STAT2 [label="Phosphorylates", fontcolor="#5F6368"]; STAT1 -> ISGF3 [label="Forms", fontcolor="#5F6368"]; STAT2 -> ISGF3 [label="Forms", fontcolor="#5F6368"]; IRF9 -> ISGF3 [label="Forms", fontcolor="#5F6368"]; ISGF3 -> ISRE [label="Translocates to nucleus\nand binds to", fontcolor="#5F6368"]; ISRE -> ISG [label="Drives transcription of", fontcolor="#5F6368"]; ISG -> Antiviral [label="Establish", fontcolor="#5F6368"]; Antiviral -> Norovirus [style=dashed, arrowhead=tee, label="Inhibits", fontcolor="#5F6368"]; }

Caption: Norovirus infection triggers an antiviral response via the JAK/STAT pathway.

## Experimental Workflow: High-Throughput Drug Screening in Infected Organoids

// Nodes Start [label="Start: Patient-Derived\nor Stem Cell-Derived Organoids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="Organoid Culture and Expansion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plate [label="Plate Organoids in\nHigh-Density Format (e.g., 384-well)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Infect [label="Infect Organoids with Pathogen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treat [label="Add Compound Library\n(Drug Candidates)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate for a Defined Period", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="High-Content Imaging or\nViability Assay (e.g., CellTiter-Glo)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\nIC50 Determination, Hit Identification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validate [label="Hit Validation and\nFurther Characterization", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Identification of\nPotential Therapeutics", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Culture; Culture -> Plate; Plate -> Infect; Infect -> Treat; Treat -> Incubate; Incubate -> Assay; Assay -> Analyze; Analyze -> Validate; Validate -> End; }

Caption: Workflow for identifying antiviral/antimicrobial compounds using infected organoids.

### **Conclusion and Future Directions**

Organoid technology represents a significant advancement in the modeling of infectious diseases, offering a more physiologically relevant and human-specific platform compared to



traditional methods.[2][3] The protocols and data presented here provide a framework for researchers to establish and utilize these powerful models in their own laboratories.

Future developments in organoid technology, such as the incorporation of immune cells, vascular networks, and microbiota, will further enhance their complexity and utility in infectious disease research.[5][17] These "next-generation" organoid systems hold the promise of providing even deeper insights into the intricate interplay between path**ogen**s and their human hosts, ultimately accelerating the development of new and effective therapies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. boa.unimib.it [boa.unimib.it]
- 3. Application of an organoid-based model to explore Helicobacter pylori–human gastric epithelium interaction in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 Infection and Viral Replication of Human Lung Organoids [protocols.io]
- 5. Brain Organoids as a Model to Study Zika Virus and SARS-CoV-2 Infections | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. How can organoid technology be used to address drug screening issues? [absin.net]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Modelling Zika Virus Infection of the Developing Human Brain In Vitro Using Stem Cell Derived Cerebral Organoids [jove.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Intestinal organoids model human responses to infection by commensal and Shiga toxin producing Escherichia coli PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 14. Frontiers | Intestinal Organoids as a Tool for Inflammatory Bowel Disease Research [frontiersin.org]
- 15. journals.asm.org [journals.asm.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Organoid modeling of lung-resident immune responses to SARS-CoV-2 infection PMC [pmc.ncbi.nlm.nih.gov]
- 18. Norovirus Replication in Human Intestinal Epithelial Cells Is Restricted by the Interferon-Induced JAK/STAT Signaling Pathway and RNA Polymerase II-Mediated Transcriptional Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Organoid technology in disease modelling, drug development, personalized treatment and regeneration medicine PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in understanding of the innate immune response to human norovirus infection using organoid models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Organoids to Model Infectious Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671322#using-organoids-to-model-infectious-diseases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com